molecular formula C24H13BrO2 B14564036 2-Bromo-5-phenyltetraphene-7,12-dione CAS No. 62051-41-6

2-Bromo-5-phenyltetraphene-7,12-dione

Cat. No.: B14564036
CAS No.: 62051-41-6
M. Wt: 413.3 g/mol
InChI Key: IWVKVYVJANNMSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenyltetraphene-7,12-dione typically involves the bromination of 5-phenyltetraphene-7,12-dione. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenyltetraphene-7,12-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-5-phenyltetraphene-7,12-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenyltetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-Bromo-5-phenyltetraphene-7,12-dione is unique due to its specific structure and the presence of both bromine and phenyl groups. This uniqueness allows it to participate in a wider range of chemical reactions and potentially exhibit different biological activities. The presence of the tetraphene core also distinguishes it from other brominated compounds, providing unique properties that can be exploited in various applications.

Properties

CAS No.

62051-41-6

Molecular Formula

C24H13BrO2

Molecular Weight

413.3 g/mol

IUPAC Name

2-bromo-5-phenylbenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C24H13BrO2/c25-15-10-11-16-19(14-6-2-1-3-7-14)13-21-22(20(16)12-15)24(27)18-9-5-4-8-17(18)23(21)26/h1-13H

InChI Key

IWVKVYVJANNMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=C2C=CC(=C4)Br)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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